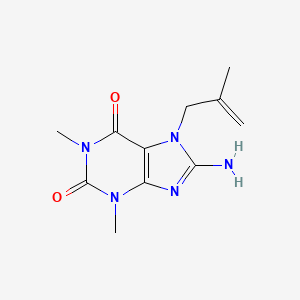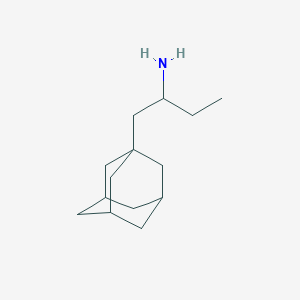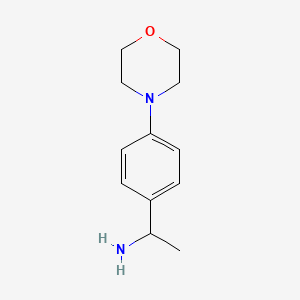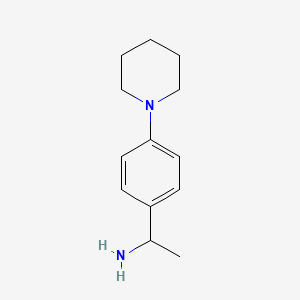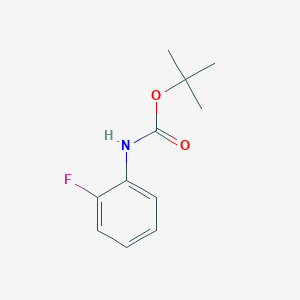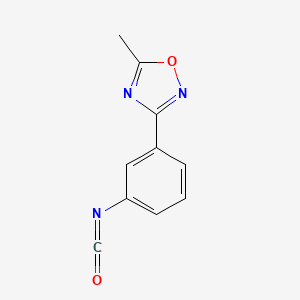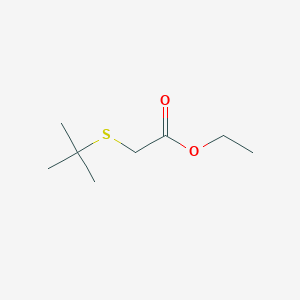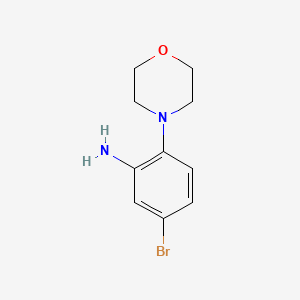
Ethyl 5-methylfuran-2-carboxylate
概要
説明
Ethyl 5-methylfuran-2-carboxylate is a derivative of furan, a heterocyclic organic compound. It is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The molecule includes an ethyl ester functional group attached to the second carbon of the furan ring and a methyl group at the fifth position. This compound is of interest due to its potential applications in various chemical reactions and as a building block in organic synthesis.
Synthesis Analysis
The synthesis of ethyl 5-methylfuran-2-carboxylate can be achieved through several methods. One approach involves the palladium-catalysed direct arylation of heteroaromatics using esters as blocking groups, which allows for the formation of biheteroaryls in high yields . Another method includes the electrochemical reduction of 5-(chloromethyl)furfural (CMF) derivatives to produce the corresponding furylogous enolate anion, which can be further processed to yield ethyl 5-methylfuran-2-carboxylate . Additionally, the synthesis of related compounds, such as ethyl 5-alkoxymethyl-3-(2-methyl-3-oxobutyl)-2-oxotetrahydrofuran-3-carboxylates, involves Michael reactions and subsequent transformations .
Molecular Structure Analysis
The molecular structure of ethyl 5-methylfuran-2-carboxylate is influenced by the presence of the ester and methyl groups. The ester group can participate in various chemical reactions, such as hydrolysis and transesterification. The methyl group at the fifth position can undergo reactions like bromination, as seen in the synthesis of ethyl 4-(1,2,3-thiadiazol-4-yl)-5-(bromomethyl)furan-2-carboxylate . The molecular structure also allows for the possibility of intramolecular cyclization reactions, as demonstrated by the synthesis of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate .
Chemical Reactions Analysis
Ethyl 5-methylfuran-2-carboxylate can participate in a variety of chemical reactions. For instance, it can be used as a precursor for the synthesis of biobased polyesters, as seen with the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters . It can also undergo bromination and subsequent reactions with nucleophiles to form substitution products, maintaining the stability of the furylthiadiazole fragment . Additionally, the compound can be involved in domino reactions, such as the synthesis of trans-ethyl 5-aroyl-4-aryl-2-((arylsulfonyl)methyl)-4,5-dihydrofuran-3-carboxylates, which involves the generation of multiple bonds through a domino sequence .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 5-methylfuran-2-carboxylate and its derivatives are influenced by the functional groups present in the molecule. The ester group contributes to the solubility of the compound in organic solvents and can affect its boiling and melting points. The presence of the methyl group can influence the compound's reactivity and stability. For example, the enzymatic synthesis of biobased polyesters using furan derivatives demonstrates the impact of the methylene units in the dicarboxylic segments on the physical properties of the resulting polyesters . The electrochemical behavior of CMF derivatives, such as ethyl 5-(chloromethyl)furan-2-carboxylate, highlights the potential for electrochemical manipulation of the molecule to expand its derivative scope .
科学的研究の応用
Electrochemical Reduction and Derivative Formation
Ethyl 5-methylfuran-2-carboxylate has been studied for its potential in electrochemical applications. The derivative ethyl 5-(chloromethyl)furan-2-carboxylate, for instance, can undergo electrochemical reduction to form various compounds, including 5-(carboxymethyl)furan-2-carboxylate and 5-methylfuran-2-carboxylate. This process highlights the versatile nature of ethyl 5-methylfuran-2-carboxylate derivatives in electrochemistry and their potential as biobased platform molecules (Huitao Ling et al., 2022).
Synthesis and Reaction with Secondary Amines
Research has shown that ethyl 5-methylfuran-2-carboxylate can be effectively chloroethylated, leading to the formation of ethyl 5-(1-chloroethyl)-2-methylfuran-3-carboxylate. This compound displays interesting chemical behavior, such as alkylation with secondary amines and reactions under the Michaelis-Becker and Arbuzov reaction conditions, indicating its potential in synthetic organic chemistry (L. M. Pevzner, 2007).
Catalytic Direct Arylation
Biological Activity Studies
Ethyl 5-methylfuran-2-carboxylate derivatives also show promise in biomedical research. For instance, the derivative methyl-5-(hydroxymethyl)-2-furan carboxylate was studied for its cytotoxicity against cancer cell lines and antimicrobial activities. This suggests potential applications in the development of new pharmaceuticals and antibacterial agents (Weerachai Phutdhawong et al., 2019).
Synthesis of Novel Compounds
The compound's derivatives have been used to synthesize a variety of novel organic compounds. For example, ethyl 2-methyl-2,3-butadienoate, which can be synthesized from ethyl 5-methylfuran-2-carboxylate, was employed in a phosphine-catalyzed annulation reaction to produce functionalized tetrahydropyridines. This highlights its role in creating complex and potentially useful organic structures (Xue-Feng Zhu et al., 2003).
Safety And Hazards
Ethyl 5-methylfuran-2-carboxylate has several hazard statements including H227, H302, H315, H319, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
特性
IUPAC Name |
ethyl 5-methylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-10-8(9)7-5-4-6(2)11-7/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQUPTICIPKERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407941 | |
| Record name | Ethyl 5-methylfuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylfuran-2-carboxylate | |
CAS RN |
14003-12-4 | |
| Record name | 2-Furancarboxylic acid, 5-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14003-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methylfuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

